molecular formula C21H15F3N2O6S2 B11048407 Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B11048407
M. Wt: 512.5 g/mol
InChI Key: ABVKNCXIPTZTNJ-UHFFFAOYSA-N
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Description

METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a trifluoroacetyl group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include trifluoroacetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other heteroatoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-BENZODIOXOL-5-YLMETHYL)-5-ETHYL-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}PYRIMIDIN-4(3H)-ONE
  • 2-{[(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-7,7-DIMETHYL-5-OXO-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

METHYL 6-{[2-(1,3-BENZODIOXOL-5-YLAMINO)-2-OXOETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of a benzodioxole moiety, a trifluoroacetyl group, and a benzothiophene core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15F3N2O6S2

Molecular Weight

512.5 g/mol

IUPAC Name

methyl 6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H15F3N2O6S2/c1-30-19(28)18-17(26-20(29)21(22,23)24)12-4-3-11(7-15(12)34-18)33-8-16(27)25-10-2-5-13-14(6-10)32-9-31-13/h2-7H,8-9H2,1H3,(H,25,27)(H,26,29)

InChI Key

ABVKNCXIPTZTNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)NC(=O)C(F)(F)F

Origin of Product

United States

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